1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene
Overview
Description
1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene is an organic compound with the molecular formula C8H7Br2Cl. It is a derivative of benzene, characterized by the presence of bromine, chlorine, and methyl substituents. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-chloro-5-methylbenzyl chloride using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves strict control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) in solvents like ethanol or water.
Elimination Reactions: Potassium hydroxide (KOH) in ethanol or tert-butyl alcohol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Elimination Reactions: Formation of alkenes such as 4-chloro-5-methylstyrene.
Oxidation: Formation of 4-chloro-5-methylbenzoic acid.
Reduction: Formation of 4-chloro-5-methylbenzene.
Scientific Research Applications
1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring makes it susceptible to nucleophilic attack. The compound can form reactive intermediates such as carbocations or radicals, which participate in various chemical transformations. These intermediates can interact with molecular targets and pathways, leading to the formation of desired products.
Comparison with Similar Compounds
- 1-Bromo-4-(bromomethyl)-2-chlorobenzene
- 1-Bromo-2-(bromomethyl)benzene
- 1-Bromo-2-(methoxymethyl)benzene
Comparison: 1-Bromo-2-(bromomethyl)-4-chloro-5-methylbenzene is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and versatility in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic processes. The methyl group also contributes to its unique chemical properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-chloro-5-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c1-5-2-7(10)6(4-9)3-8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUDCZWSYKYHKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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